N-Acetylneuraminic Acid-15N1
Description
Properties
Molecular Formula |
C₁₁H₁₉¹⁵NO₉ |
|---|---|
Molecular Weight |
310.26 |
Synonyms |
5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulosonic Acid-15N1; NANA-15N1; N-Acetylsialic Acid-15N1; Sialic Acid-15N1; |
Origin of Product |
United States |
Strategies for the Synthesis and Isotopic Enrichment of N Acetylneuraminic Acid 15n1 for Research Applications
Chemical Synthesis Approaches for ¹⁵N₁ Incorporation
Chemical synthesis offers a versatile, albeit often complex, route to N-Acetylneuraminic Acid-¹⁵N₁. The core of this strategy involves the introduction of a ¹⁵N-labeled nitrogen atom at the C-5 position of a suitable precursor. While a direct, one-pot synthesis is challenging due to the molecule's stereochemical complexity, a plausible pathway can be constructed based on established carbohydrate chemistry.
A common approach to forming the amino group in sugars involves the reduction of an oxime intermediate. This strategy can be adapted for ¹⁵N₁ incorporation:
Precursor Selection : The synthesis can begin with a derivative of D-mannose, as neuraminic acid is structurally related to an aldol (B89426) condensation product of D-mannosamine and pyruvate (B1213749).
Oxime Formation : A key step involves the oxidation of the C-5 hydroxyl group of a protected mannose derivative to a ketone. This ketone can then be reacted with a ¹⁵N-labeled hydroxylamine (B1172632) (¹⁵NH₂OH) to form a ¹⁵N-labeled oxime. The formation of oxime-linked structures is a well-established method in carbohydrate chemistry. nih.govacs.org
Reduction and Acetylation : The ¹⁵N-oxime is then stereoselectively reduced to form the corresponding ¹⁵N-amine, yielding a ¹⁵N-mannosamine derivative. Subsequent acetylation of the amino group with acetic anhydride (B1165640) introduces the N-acetyl group.
Chain Extension and Cyclization : The final steps involve an aldol-type condensation reaction with a pyruvate equivalent to add the three-carbon unit, followed by cyclization and deprotection to yield N-Acetylneuraminic Acid-¹⁵N₁.
This multi-step chemical approach, while requiring careful control of protecting groups and reaction conditions, allows for the precise and unambiguous placement of the ¹⁵N label. semanticscholar.org
Enzymatic and Biocatalytic Production Methods for N-Acetylneuraminic Acid, adaptable for ¹⁵N₁ labeling
Enzymatic synthesis is often preferred for producing Neu5Ac due to its high stereoselectivity and milder reaction conditions compared to chemical methods. semanticscholar.orgnih.gov This approach can be readily adapted for ¹⁵N₁ labeling by utilizing an isotopically enriched precursor. The most efficient and widely used biocatalytic route is a two-enzyme, one-pot system. frontiersin.orggoogle.comnih.gov
The cascade involves two key enzymes:
N-acetylglucosamine-2-epimerase (AGE) : This enzyme catalyzes the reversible epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc). frontiersin.org
N-acetylneuraminic acid aldolase (B8822740) (NAL) : Also known as sialic acid aldolase, this enzyme catalyzes the reversible aldol condensation of ManNAc with pyruvate to form Neu5Ac. nih.govumich.edu
Precursor Selection and ¹⁵N₁ Labeling Strategies (e.g., [¹⁵N]-Mannosamine, [¹⁵N]-N-Acetylglucosamine)
The key to producing N-Acetylneuraminic Acid-¹⁵N₁ via this enzymatic pathway is the use of a ¹⁵N-labeled substrate. There are two primary strategies based on precursor selection:
Using [¹⁵N]-N-Acetyl-D-mannosamine ([¹⁵N]-ManNAc) : This is the most direct approach, as [¹⁵N]-ManNAc is the immediate precursor for the NAL-catalyzed reaction. nih.govhmdb.ca The labeled precursor is fed into a reaction mixture containing NAL and an excess of pyruvate. Since this bypasses the initial epimerization step, it simplifies the reaction system. nih.gov
Using [¹⁵N]-N-Acetyl-D-glucosamine ([¹⁵N]-GlcNAc) : This is often a more cost-effective strategy as GlcNAc is generally less expensive than ManNAc. The synthesis of [¹⁵N]-GlcNAc can be achieved by N-acetylation of [¹⁵N]-glucosamine, which can be prepared from glucosamine (B1671600) and a ¹⁵N-labeled nitrogen source. nih.gov In this setup, both AGE and NAL enzymes are required in a one-pot system along with pyruvate. The [¹⁵N]-GlcNAc is first converted to [¹⁵N]-ManNAc by AGE, which is then immediately used by NAL to produce the final labeled Neu5Ac. frontiersin.org
Optimization of Enzymatic Reaction Conditions for Isotopic Yield and Specificity
To ensure the efficient and cost-effective synthesis of N-Acetylneuraminic Acid-¹⁵N₁, particularly given the high cost of isotopic precursors, optimization of the reaction is critical. The goal is to drive the reaction equilibrium towards product formation and maximize the conversion of the labeled substrate. Key parameters for optimization include temperature, pH, substrate concentration, and enzyme ratios. nih.govfrontiersin.org
| Parameter | Optimal Condition | Rationale and Findings |
| Temperature | 37°C | The yield of Neu5Ac increases up to 37°C and then declines at higher temperatures, indicating this is the optimal temperature for the combined activity and stability of the enzymes. frontiersin.org |
| pH | 8.5 | The highest relative yield is achieved at a slightly alkaline pH of 8.5. frontiersin.org |
| Pyruvate Concentration | 70 mM (with supplementation) | Pyruvate is a crucial co-substrate, but high concentrations can inhibit the enzymes. nih.govfrontiersin.org A strategy of starting with an optimal concentration (e.g., 70 mM) and supplementing it during the reaction can overcome substrate depletion and maximize yield. frontiersin.org |
| Enzyme Ratio (AGE:NAL) | 1:4 | A higher proportion of N-acetylneuraminic acid aldolase (NAL) is beneficial. This helps to rapidly convert the [¹⁵N]-ManNAc intermediate, pulling the initial epimerization reaction forward and maximizing the overall product yield. frontiersin.org |
Purification and Analytical Characterization of Synthesized N-Acetylneuraminic Acid-¹⁵N₁
Following synthesis, the labeled product must be purified from the reaction mixture, which contains enzymes, unreacted substrates, and potential byproducts. The purified compound is then rigorously analyzed to confirm its identity, purity, and the successful incorporation of the ¹⁵N isotope.
Purification: A highly effective method for purifying Neu5Ac is ion-exchange chromatography . acs.org Taking advantage of the negatively charged carboxyl group of Neu5Ac, a strong anion exchanger can be used. acs.org The crude reaction mixture is loaded onto the column, and after washing away neutral and positively charged impurities, the bound N-Acetylneuraminic Acid-¹⁵N₁ is eluted, typically by applying a salt gradient or changing the pH.
Analytical Characterization: A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used to unequivocally confirm the structure and isotopic labeling of the final product.
| Technique | Purpose | Expected Results for N-Acetylneuraminic Acid-¹⁵N₁ |
| Mass Spectrometry (MS / LC-MS/MS) | Confirms molecular weight and isotopic incorporation. | The mass spectrum will show a molecular ion peak at M+1 compared to an unlabeled standard (e.g., m/z 311.11 for [M+H]⁺ vs. 310.11 for unlabeled). LC-MS/MS can be used for precise quantification. nih.govcsu.edu.au |
| ¹H NMR Spectroscopy | Confirms chemical structure and provides evidence of ¹⁵N labeling. | The spectrum will match that of unlabeled Neu5Ac, but the signal for the amide proton (H-N) will appear as a doublet due to one-bond coupling to the ¹⁵N nucleus. nih.gov For Neu5Ac, characteristic signals include those for the protons at C-3 (H3e at ~2.7 ppm and H3a at ~1.6-1.8 ppm) and the N-acetyl methyl group (~2.0 ppm). nih.govhmdb.ca |
| ¹⁵N NMR / ¹H-¹⁵N HSQC | Directly detects the ¹⁵N nucleus and confirms its location. | A ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment will show a correlation peak between the amide proton and the ¹⁵N nucleus, providing definitive proof of labeling at the intended site. protein-nmr.org.uk Direct ¹⁵N NMR spectroscopy would show a signal at a chemical shift characteristic of an amide nitrogen. semanticscholar.orgnih.gov |
Application of N Acetylneuraminic Acid 15n1 in Metabolic Pathway Tracing and Flux Analysis
Investigating Sialic Acid Biosynthesis Pathways and Dynamics with ¹⁵N1 Labeling
The de novo biosynthesis of sialic acid begins in the cytosol with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc), which is subsequently phosphorylated and condensed with phosphoenolpyruvate (B93156) to form N-acetylneuraminic acid 9-phosphate. nih.gov Following dephosphorylation, N-acetylneuraminic acid (Neu5Ac) is activated to CMP-N-acetylneuraminic acid (CMP-Neu5Ac) in the nucleus before being transported to the Golgi apparatus for incorporation into glycans. nih.govnih.gov
The introduction of ¹⁵N-labeled precursors, such as ¹⁵N-ManNAc, enables researchers to trace the flow of the nitrogen atom through these sequential enzymatic reactions. By monitoring the appearance of the ¹⁵N label in downstream intermediates and final products using techniques like mass spectrometry and NMR spectroscopy, the kinetics and regulation of each step in the biosynthesis pathway can be dissected. nih.govresearchgate.net This approach has been instrumental in identifying key enzymes and potential bottlenecks in sialic acid production under various physiological and pathological conditions. For instance, studies have utilized isotopic labeling to demonstrate that the phosphorylation of externally supplied ManNAc may be carried out by a kinase other than the one involved in the de novo pathway, suggesting alternative routes for sialic acid synthesis. nih.govrsc.org
Table 1: Key Enzymes in the De Novo Sialic Acid Biosynthesis Pathway
| Enzyme | Function | Cellular Location |
| UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE/MNK) | Catalyzes the conversion of UDP-GlcNAc to ManNAc and its subsequent phosphorylation to ManNAc-6-phosphate. nih.gov | Cytosol |
| N-acetylneuraminic acid 9-phosphate synthase (NANS) | Condenses ManNAc-6-phosphate with phosphoenolpyruvate to form Neu5Ac-9-phosphate. reactome.org | Cytosol |
| N-acetylneuraminic acid 9-phosphate phosphatase (NANP) | Dephosphorylates Neu5Ac-9-phosphate to yield Neu5Ac. reactome.org | Cytosol |
| CMP-sialic acid synthetase (CMAS) | Activates Neu5Ac to CMP-Neu5Ac. reactome.org | Nucleus |
Monitoring Sialylation and Desialylation Processes in Glycoconjugates Using ¹⁵N1 Tracers
Sialylation, the process of adding sialic acids to the termini of glycan chains on proteins and lipids, is a critical post-translational modification that influences a wide range of cellular processes. nih.gov Conversely, desialylation, the removal of sialic acids by sialidases, is equally important for regulating the function of sialoglycoconjugates. The dynamic balance between these two processes is essential for maintaining cellular homeostasis.
By introducing ¹⁵N-Neu5Ac into cell culture or animal models, researchers can monitor the incorporation of the labeled sialic acid into newly synthesized glycoconjugates. ucsd.edu This allows for the real-time tracking of sialylation events and the identification of specific glycoproteins and glycolipids that are being actively sialylated. Furthermore, by following the disappearance of the ¹⁵N label from these molecules over time, the rate of desialylation can be determined. This "pulse-chase" approach provides a powerful method for studying the turnover of sialic acids on different glycoconjugates and in various cellular compartments. nih.gov
Elucidation of Sialic Acid Salvage and Recycling Pathways via Isotopic Tracking
In addition to de novo synthesis, cells can also acquire sialic acids through a salvage pathway. hmdb.ca This pathway involves the uptake of free sialic acid from the extracellular environment or the recycling of sialic acid released from the breakdown of sialoglycoconjugates within the lysosomes. nih.gov Isotopic tracking with ¹⁵N-Neu5Ac has been pivotal in elucidating the mechanisms of this salvage pathway.
When cells are supplied with exogenous ¹⁵N-Neu5Ac, its incorporation into cellular glycoconjugates provides direct evidence for the existence and efficiency of the salvage pathway. nih.gov Studies have shown that some cell types, which may lack a complete de novo synthesis pathway, can still produce sialylated glycoproteins when provided with an external source of sialic acid, highlighting the importance of this recycling mechanism. nih.gov By tracing the fate of the ¹⁵N label, researchers can investigate the transport of sialic acid across cellular membranes and its subsequent activation and utilization in the Golgi apparatus.
Tracing N-Acetylneuraminic Acid-15N1 Incorporation into Specific Glycans (e.g., N-linked, O-linked, glycolipids)
Sialic acids are found on a diverse array of glycoconjugates, including N-linked glycans, O-linked glycans, and glycolipids such as gangliosides. wikipedia.org The specific type of glycan and the linkage of the sialic acid can have profound effects on the function of the molecule. ¹⁵N-Neu5Ac tracers, coupled with advanced analytical techniques like mass spectrometry, allow for the precise identification of which types of glycans are being sialylated.
Following metabolic labeling with ¹⁵N-Neu5Ac, glycoconjugates can be isolated and enzymatically or chemically treated to release the different classes of glycans. The presence of the ¹⁵N label in specific glycan structures, such as biantennary N-glycans or the core structures of O-glycans, reveals the dynamic incorporation of sialic acid into these molecules. researchgate.netresearchgate.net This approach has been used to study changes in sialylation patterns on specific glycoproteins and glycolipids in response to various stimuli or in disease states. nih.gov
Table 2: Major Classes of Sialoglycoconjugates
| Glycoconjugate Class | Description | Key Functions |
| N-linked glycans | Attached to the amide nitrogen of asparagine residues. researchgate.net | Protein folding, stability, and cell-cell recognition. |
| O-linked glycans | Attached to the hydroxyl group of serine or threonine residues. | Mucin structure, lubrication, and protection of epithelial surfaces. |
| Glycolipids (Gangliosides) | Ceramide-based lipids with an attached oligosaccharide chain containing sialic acid. wikipedia.org | Neuronal function, cell signaling, and receptor activity. |
Quantification of Metabolic Turnover Rates and Fluxes Using Isotopic Dilution Methodologies
Isotopic dilution mass spectrometry is a highly accurate method for quantifying the concentration of metabolites in biological samples. nih.govcdc.gov This technique can be adapted using ¹⁵N-Neu5Ac to determine the turnover rates and metabolic fluxes of sialic acid. By introducing a known amount of ¹⁵N-Neu5Ac as an internal standard, the endogenous, unlabeled Neu5Ac can be precisely quantified.
In a typical experiment, a biological system is first labeled with a different stable isotope, such as ¹³C-glucose, to enrich the entire pool of sialic acid. Then, a known amount of ¹⁵N-Neu5Ac is added during sample processing. The ratio of the different isotopic forms of Neu5Ac, as measured by mass spectrometry, allows for the calculation of the absolute concentration of sialic acid and its rate of synthesis and degradation. This provides a quantitative measure of the flux through the sialic acid metabolic network.
Analysis of Species-Specific Sialic Acid Metabolism and its Evolutionary Aspects Using ¹⁵N1 Probes
The metabolism of sialic acid can vary significantly between different species. nih.gov For example, humans are unable to synthesize N-glycolylneuraminic acid (Neu5Gc), another common form of sialic acid, due to an inactivating mutation in the gene encoding CMP-Neu5Ac hydroxylase. glycoforum.gr.jp Most other mammals, however, can produce Neu5Gc. glycoforum.gr.jp
¹⁵N-labeled precursors can be used in comparative studies to investigate these species-specific differences in sialic acid metabolism. By administering ¹⁵N-labeled N-acetylmannosamine to different animal models, researchers can track its conversion to both Neu5Ac and Neu5Gc (in species that can synthesize it). This allows for a direct comparison of the metabolic flux into these two different sialic acid pools and provides insights into the evolutionary pressures that have shaped sialic acid metabolism. Furthermore, understanding these differences is crucial for preclinical studies of AAV-based gene therapies, as the tropism of some AAV serotypes is influenced by the type of sialic acid present on host cells. frontiersin.org
Advanced Analytical Methodologies for N Acetylneuraminic Acid 15n1 Detection and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for 15N1-Labeled Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure, dynamics, and interactions of molecules in solution. The incorporation of the 15N isotope into N-acetylneuraminic acid significantly enhances the utility of NMR for studying sialoglycans.
The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of NMR analysis for 15N-labeled molecules. protein-nmr.org.uk It generates a two-dimensional spectrum that correlates the chemical shifts of 15N nuclei with those of their directly attached protons. protein-nmr.org.uk This provides a unique fingerprint for each N-H group within the molecule. In N-Acetylneuraminic Acid-15N1, the 1H-15N HSQC spectrum would prominently feature a cross-peak corresponding to the amide group of the N-acetyl moiety. The precise chemical shifts of this peak are sensitive to the local chemical environment, making it a valuable probe for structural changes.
To further elucidate the structure, the 1H-15N HSQC experiment is often combined with Total Correlation Spectroscopy (TOCSY). The 1H-15N HSQC-TOCSY experiment extends the correlation from the amide proton to other protons within the same spin system. nih.gov This allows for the assignment of protons within the sialic acid scaffold that are scalar-coupled to the amide proton, aiding in the complete resonance assignment of the molecule. nih.gov For instance, correlations from the amide proton (NH) to the H5 proton can be observed, confirming the connectivity within the N-acetylneuraminic acid structure.
| NMR Experiment | Purpose | Information Gained for this compound |
| 1H-15N HSQC | Correlates 15N nuclei with directly attached protons. | Provides a unique signal for the N-acetyl group's N-H bond, sensitive to the local environment. |
| 1H-15N HSQC-TOCSY | Extends correlation from the amide proton to other coupled protons. | Confirms the connectivity within the sialic acid molecule by linking the amide proton to other protons in the spin system. |
The conformational flexibility of sialic acids is critical for their biological function, particularly in their interactions with sialic acid-binding proteins like siglecs. frontiersin.orgrsc.org NMR spectroscopy is uniquely suited to study these conformations and interactions in solution. The chemical shifts and coupling constants obtained from spectra of 15N1-labeled sialic acids can provide insights into the preferred solution conformation.
Furthermore, NMR is a powerful tool for studying intermolecular interactions. nih.govacs.org When a 15N1-labeled sialic acid binds to a receptor protein, changes in the chemical environment of the N-acetyl group can be monitored through chemical shift perturbations (CSPs) in the 1H-15N HSQC spectrum. nih.gov These perturbations can map the binding interface and provide information on the strength of the interaction. For example, a significant change in the 1H and 15N chemical shifts of the amide group upon addition of a binding partner would indicate its involvement in the interaction.
Mass Spectrometry (MS) for Isotopic Enrichment and Metabolite Profiling
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the level of isotopic enrichment in labeled compounds and for tracing their metabolic pathways.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This technique is ideal for the quantitative analysis of this compound and its metabolites in complex biological samples. nih.govresearchgate.net
In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation to isolate the analyte of interest from other components. The isolated compound is then ionized and subjected to two stages of mass analysis. In the first stage, the precursor ion corresponding to the protonated or deprotonated this compound is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. The specific fragmentation pattern serves as a highly selective identifier for the compound. By comparing the signal intensity of the 15N-labeled compound to that of its unlabeled counterpart, the degree of isotopic enrichment can be accurately determined. Furthermore, by searching for predicted metabolites that retain the 15N label, metabolic pathways can be traced.
| Analytical Technique | Application | Key Advantages for this compound Analysis |
| LC-MS/MS | Quantitative tracing and metabolite identification. | High sensitivity, high specificity, ability to quantify isotopic enrichment, and trace metabolic pathways. |
A study quantifying sialic acids in urine utilized LC-MS/MS with a ¹³C₃-labeled sialic acid as an internal standard, demonstrating the power of this technique for accurate quantification in biological fluids. nih.govresearchgate.net A similar approach can be readily adapted for this compound.
A significant challenge in glycobiology is the differentiation of linkage isomers, such as α2,3- and α2,6-linked sialic acids, which often have identical masses. Ion Mobility-Mass Spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation to mass spectrometry. nih.govacs.org This technique has shown great promise in distinguishing between sialylated glycan isomers. nih.govacs.orgub.edu
In IM-MS, ions are passed through a drift tube filled with a neutral buffer gas. The time it takes for an ion to traverse the tube (its drift time) is dependent on its collision cross-section (CCS), which is related to its three-dimensional shape. Different linkage isomers of sialylated glycans can have distinct conformations, leading to different CCS values and, consequently, different drift times. This allows for their separation and identification, even when they are isobaric. The combination of liquid chromatography with IM-MS (LC-IM-MS) provides a powerful platform for the detailed characterization of complex mixtures of sialylated glycans. nih.govacs.orgub.edu
Chromatographic Separations (e.g., HILIC, HPAE-PAD) Coupled with Isotope Detection for Labeled Sialic Acids
Chromatographic techniques are fundamental for the separation and purification of sialic acids from complex mixtures. When coupled with appropriate detection methods, they can provide quantitative information about labeled sialic acids.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal-phase liquid chromatography that is well-suited for the separation of polar compounds like glycans. nih.gov HILIC separates compounds based on their partitioning between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique can be effectively coupled with mass spectrometry for the analysis of labeled sialic acids.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and specific method for the analysis of carbohydrates, including sialic acids. nih.govnih.govlcms.cz This technique separates carbohydrates based on their charge at high pH. Since sialic acids are acidic, they are well-retained and separated by HPAE. Pulsed amperometric detection provides sensitive and direct detection of carbohydrates without the need for derivatization. lcms.cz When analyzing samples containing this compound, the peak corresponding to the labeled sialic acid can be collected and its isotopic enrichment can be determined by subsequent mass spectrometry analysis.
| Chromatographic Technique | Separation Principle | Detection Method | Suitability for Labeled Sialic Acids |
| HILIC | Partitioning based on hydrophilicity. | Mass Spectrometry | Excellent for separation prior to MS-based isotope analysis. |
| HPAE-PAD | Anion exchange at high pH. | Pulsed Amperometry | Highly sensitive and specific for direct quantification of total sialic acid. |
Investigation of Enzymes and Genetic Regulation in N Acetylneuraminic Acid Metabolism Using 15n1 Tracing
Kinetic and Mechanistic Studies of Sialyltransferases and Sialidases using ¹⁵N₁-Labeled Substrates
Sialyltransferases and sialidases are crucial enzymes that respectively synthesize and degrade sialoglycoconjugates, playing a vital role in numerous biological processes. Understanding their kinetics and reaction mechanisms is essential. Isotopic labeling of substrates provides a means to track the fate of atoms through the enzymatic reaction, offering insights into these processes.
Sialyltransferases (STs) catalyze the transfer of a sialic acid residue from an activated donor, typically CMP-Neu5Ac, to an acceptor molecule. Kinetic analyses of these enzymes are often performed to determine parameters like Kₘ and kcat, which describe the enzyme's affinity for its substrates and its catalytic turnover rate, respectively. While direct use of ¹⁵N₁-labeled N-acetylneuraminic acid is not prominent in the literature, studies frequently use other methods. For instance, kinetic analysis of sialyltransferases like Cst-II from Campylobacter jejuni has been conducted using assays that measure the transfer of radiolabeled or fluorescently tagged sialic acid. nih.govnih.gov Mechanistic studies have utilized substrate analogs, such as the inert donor analog CMP-3FNeu5Ac, to trap the enzyme-substrate complex, allowing for structural and kinetic characterization. nih.gov These studies suggest a catalytic mechanism involving a conserved histidine residue acting as a general base. nih.gov
Sialidases (Neuraminidases) catalyze the hydrolysis of terminal sialic acid residues from glycoconjugates. The investigation of their mechanism often involves determining whether the reaction proceeds with a net retention or inversion of the anomeric configuration. nih.gov A double displacement mechanism, which proceeds through a covalent glycosyl-enzyme intermediate, results in retention of stereochemistry. nih.govubc.ca The use of fluorinated sialic acid derivatives has been instrumental in demonstrating that sialidases from organisms like Trypanosoma rangeli operate through such a covalent intermediate, identifying the catalytic nucleophile in the process. ubc.ca Kinetic parameters for sialidases are typically determined using synthetic substrates that release a chromogenic or fluorogenic product upon cleavage, allowing for high-throughput screening and detailed substrate specificity studies. researchgate.netnih.gov
The hypothetical application of ¹⁵N₁-labeled N-acetylneuraminic acid in these studies could involve using NMR spectroscopy or mass spectrometry to follow the transfer or cleavage of the sialic acid moiety. For sialyltransferases, ¹⁵N labeling in the N-acetyl group could allow for NMR-based monitoring of the substrate-to-product conversion. For sialidases, it could help in mass spectrometry-based assays to quantify cleaved sialic acid from complex biological samples.
Table 1: Apparent Kinetic Parameters of Sialyltransferase Mutants
This table presents kinetic data for the PmST1 sialyltransferase and its mutants, illustrating how specific amino acid changes affect donor hydrolysis. The data is derived from capillary electrophoresis analysis.
| Enzyme | Substrate | app Kₘ (mM) | app kcat (s⁻¹) | app kcat/Kₘ (s⁻¹·mM⁻¹) |
| Wild Type | CMP-Neu5Ac | 8.8 ± 0.9 | 0.44 ± 0.02 | 0.05 |
| M144H | CMP-Neu5Ac | 11.0 ± 1.1 | 0.22 ± 0.01 | 0.02 |
| M144D | CMP-Neu5Ac | 11.0 ± 1.4 | 0.030 ± 0.001 | 0.0027 |
| H311A | CMP-Neu5Ac | 1.8 ± 0.2 | 0.0022 ± 0.0001 | 0.0012 |
| D141A | CMP-Neu5Ac | 1.9 ± 0.3 | 0.000040 ± 0.000001 | 0.000021 |
Data adapted from studies on Pasteurella multocida sialyltransferase (PmST1). nih.gov
Characterization of N-Acetylneuraminate Lyases (NanA) and N-Acetylglucosamine-2-Epimerases (AGE) Activities with Isotopic Tracers
N-Acetylneuraminate Lyase (NanA) , also known as sialic acid aldolase (B8822740), catalyzes the reversible cleavage of N-acetylneuraminic acid into pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc). nih.govuniprot.org This enzyme is a key regulator of cellular sialic acid levels. nih.gov Characterization of NanA from various sources, including pathogenic and non-pathogenic bacteria, has focused on its substrate specificity, catalytic efficiency, and stability. nih.govnih.gov The catalytic mechanism is known to proceed via a Schiff base intermediate formed with a conserved lysine residue in the active site. ebi.ac.uk While specific studies employing ¹⁵N₁-labeled Neu5Ac are not readily found, isotopic tracer studies in a broader sense could be used to investigate the reversibility of the reaction and the dynamics of the Schiff base intermediate. For instance, using ¹⁵N-labeled lysine in the enzyme could allow for NMR studies of the enzyme-substrate intermediate.
N-Acetylglucosamine-2-Epimerases (AGE) catalyze the interconversion of N-acetylglucosamine (GlcNAc) and ManNAc. In mammals, this activity is part of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), which is the key enzyme in sialic acid biosynthesis. nih.govmdpi.com The mechanism of bacterial AGE has been a subject of interest, with a postulated deprotonation/reprotonation mechanism involving ring-opening and enolate formation. mdpi.com This hypothesis was confirmed for the first time using NMR studies that monitored the deuterium/hydrogen exchange at the C-2 position of the substrate when the reaction was carried out in D₂O. mdpi.com This type of experiment highlights the power of isotopic tracers in elucidating enzyme mechanisms. Although not specifically with ¹⁵N, this demonstrates how isotopes can be used. Site-directed mutagenesis studies have further identified key residues, such as Arginine and Glutamate, that are directly involved in the proton abstraction and re-incorporation steps. mdpi.com
Table 2: Comparison of Catalytic Efficiencies of N-Acetylneuraminate Lyases (NALs)
This table compares the catalytic efficiency of NAL from Corynebacterium glutamicum (CgNal) with the well-studied NAL from Escherichia coli (EcNal) for both the cleavage of Neu5Ac and its synthesis from ManNAc and pyruvate.
| Enzyme | Reaction | Substrate(s) | kcat (s⁻¹) | Kₘ (mM) | kcat/Kₘ (s⁻¹·mM⁻¹) |
| CgNal | Cleavage | Neu5Ac | 2.5 ± 0.1 | 5.1 ± 0.3 | 0.49 |
| EcNal | Cleavage | Neu5Ac | 36.0 ± 1.2 | 3.9 ± 0.2 | 9.23 |
| CgNal | Synthesis | ManNAc | 1.8 ± 0.1 | 17.2 ± 0.8 | 0.10 |
| EcNal | Synthesis | ManNAc | 0.05 ± 0.002 | 11.0 ± 0.5 | 0.0045 |
| CgNal | Synthesis | Pyruvate | 1.9 ± 0.1 | 1.5 ± 0.1 | 1.27 |
| EcNal | Synthesis | Pyruvate | 0.04 ± 0.001 | 1.2 ± 0.1 | 0.033 |
Data adapted from characterization studies of novel NALs. nih.gov
Impact of Genetic Manipulations on ¹⁵N₁-Labeled Sialic Acid Metabolism
Genetic manipulation techniques such as gene knockout, knockdown, and overexpression are powerful tools to study the function of specific enzymes in a metabolic pathway. By altering the expression of a gene encoding an enzyme in the sialic acid pathway, researchers can observe the resulting changes in sialic acid metabolism and cellular phenotypes.
For example, mutations in the GNE gene, which encodes the bifunctional UDP-GlcNAc 2-epimerase/ManNAc kinase, are associated with GNE myopathy. nih.gov Studies on cell lines with GNE deficiency have revealed not only a reduction in sialic acid production but also unexpected changes in the structure of cell-surface glycans, such as increased branching of N-linked glycans. nih.gov These structural alterations can, in turn, affect cellular interactions, for example, by enhancing the binding of galectins to the cell surface. nih.gov
The use of ¹⁵N₁-labeled N-acetylneuraminic acid, or more likely its precursors like ¹⁵N-labeled GlcNAc or ManNAc, would be a valuable tool in these genetic manipulation studies. By feeding cells with a ¹⁵N-labeled precursor and using mass spectrometry-based metabolomics, one could quantitatively trace the flux of the nitrogen atom through the sialic acid biosynthesis pathway. This would allow for a precise measurement of how a specific genetic manipulation affects the rate of sialic acid synthesis and its incorporation into different glycoconjugates. This approach could reveal metabolic bottlenecks or alternative pathways that are activated or suppressed in response to the genetic change, providing a deeper understanding of the metabolic network's robustness and regulation. nih.gov
Regulatory Mechanisms of Sialic Acid Pathway Enzymes and Related Gene Expression
The biosynthesis of sialic acid is a tightly regulated process, ensuring that the production of this crucial monosaccharide meets the cell's needs without being wasteful. The regulation can occur at multiple levels, including the control of enzyme activity and the regulation of gene expression.
The key regulatory point in mammalian sialic acid biosynthesis is the bifunctional enzyme GNE. Its epimerase activity is subject to feedback inhibition by CMP-Neu5Ac, the activated form of sialic acid. nih.gov This is a classic example of product inhibition, where the final product of a pathway regulates the activity of an early enzyme in that same pathway. This mechanism ensures that when CMP-Neu5Ac levels are high, the pathway is slowed down to prevent overproduction.
Studying these regulatory mechanisms can be enhanced by isotopic tracers. While direct evidence for the use of ¹⁵N₁-labeled N-acetylneuraminic acid is scarce, real-time monitoring of the sialic acid biosynthesis pathway has been achieved using NMR spectroscopy. rsc.orgnih.gov By following the characteristic signals of the N-acetyl methyl group protons of the various intermediates, researchers can monitor the enzymatic conversions in real-time, both with recombinant enzymes and in complex mixtures like cytosolic extracts. rsc.orgnih.gov This technique allows for the investigation of enzyme kinetics and inhibition in a near-native environment. For instance, such NMR-based assays could be used to study the inhibitory effect of CMP-Neu5Ac on GNE activity by monitoring the conversion of UDP-GlcNAc to ManNAc in the presence of varying concentrations of the inhibitor. The use of ¹⁵N labeling could further enhance the specificity and resolution of these NMR studies.
Insights into Biological Systems and Processes from N Acetylneuraminic Acid 15n1 Research
Elucidating the Role of Sialic Acids in Cellular Recognition, Adhesion, and Signaling
Sialic acids, terminally positioned on the glycan chains of cell surface glycoproteins and glycolipids, are pivotal in mediating cell-cell interactions, adhesion, and signaling. nih.govnih.govnih.gov The use of N-Acetylneuraminic Acid-¹⁵N1 has been instrumental in dissecting these processes at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying molecular structures and interactions in solution, benefits immensely from isotopic labeling. nih.govresearchgate.net By incorporating ¹⁵N into Neu5Ac, researchers can enhance the sensitivity of NMR experiments, allowing for the detailed observation of interactions between sialic acids and their binding partners. nih.gov One critical family of sialic acid-binding proteins is the sialic acid-binding immunoglobulin-like lectins (Siglecs), which play crucial roles in regulating immune responses and maintaining cellular homeostasis. nih.govresearchgate.net
Studies utilizing ¹⁵N-labeled Neu5Ac have enabled the mapping of the binding interfaces between sialylated glycans and Siglecs. nih.gov For instance, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments can track chemical shift perturbations in the Siglec protein upon binding to ¹⁵N-sialylated ligands. These shifts pinpoint the specific amino acid residues involved in the interaction, providing a detailed picture of the binding pocket. nih.gov This information is invaluable for understanding the specificity of different Siglecs for various sialic acid linkages (e.g., α2,3- vs. α2,6-) and for the rational design of synthetic sialoglycans that can modulate Siglec activity. nih.gov
The insights gained from these studies are crucial for understanding how sialic acids govern processes such as immune cell trafficking, pathogen recognition, and cancer metastasis. nih.gov
Table 1: Application of N-Acetylneuraminic Acid-¹⁵N1 in Studying Cellular Recognition
| Technique | Biological Question Addressed | Key Findings from ¹⁵N Labeling |
| ¹H-¹⁵N HSQC NMR | Identification of Siglec amino acids interacting with sialic acids. | Precise mapping of the sialic acid binding site on Siglec proteins, revealing the molecular basis for binding specificity. |
| Isotope-Edited NMR | Characterization of the conformation of sialic acids when bound to receptors. | Determination of the bioactive conformation of sialylated glycans, aiding in the design of high-affinity ligands. |
| Metabolic Labeling with ¹⁵N-Neu5Ac | Tracking the presentation of sialic acids on the cell surface and their involvement in cell adhesion. | Demonstration of the dynamic nature of cell surface sialylation and its role in mediating cell-cell adhesion events. |
Contribution of Sialylation to Glycoconjugate Structure-Function Relationships and Molecular Interactions
The structure and function of glycoproteins and glycolipids are profoundly influenced by their glycosylation patterns, with terminal sialylation often being a key determinant of their biological activity. N-Acetylneuraminic Acid-¹⁵N1 has emerged as a vital tool for investigating these structure-function relationships.
Metabolic labeling of cells with ¹⁵N-Neu5Ac allows for the incorporation of the heavy isotope into the glycan portions of newly synthesized glycoconjugates. nih.gov This enables the use of mass spectrometry-based quantitative proteomics to study the dynamics of glycosylation. nih.gov By combining ¹⁵N metabolic labeling of the glycan with other labeling techniques for the peptide backbone, researchers can accurately quantify changes in the abundance of specific glycopeptides under different physiological or pathological conditions. nih.gov This dual-labeling strategy enhances the accuracy and efficiency of glycoproteomic studies, providing a deeper understanding of how changes in sialylation correlate with cellular function. nih.gov
Table 2: Investigating Glycoconjugate Structure-Function with N-Acetylneuraminic Acid-¹⁵N1
| Methodology | Aspect of Glycoconjugate Biology Studied | Insights Gained |
| Quantitative Glycoproteomics with ¹⁵N Labeling | Changes in site-specific sialylation in response to stimuli. | Identification of specific glycosylation sites that are dynamically regulated by sialylation, linking these changes to cellular signaling pathways. |
| NMR Spectroscopy of ¹⁵N-sialylated Glycoproteins | The influence of sialylation on protein conformation and dynamics. | Sialic acid residues can alter the conformational ensemble of a glycoprotein, thereby modulating its biological activity. |
| Molecular Modeling informed by ¹⁵N-NMR data | The role of sialic acid in mediating protein-protein interactions. | Elucidation of how terminal sialic acids can act as both recognition motifs and steric modulators of molecular interactions. |
Investigation of Host-Pathogen Interactions involving Sialic Acid Pathways (e.g., viral binding, bacterial metabolism)
Sialic acids are at the forefront of the host-pathogen battlefield. Many pathogens exploit host sialic acids for attachment, invasion, and immune evasion, while others can metabolize sialic acid as a nutrient source. nih.govnih.govbiorxiv.org N-Acetylneuraminic Acid-¹⁵N1 provides a means to trace the fate of sialic acid during these interactions.
For instance, influenza viruses initiate infection by binding to sialic acids on the surface of host cells. nih.gov Isotopic labeling of these host cell surface sialic acids with ¹⁵N-Neu5Ac can be used in conjunction with techniques like NMR to study the binding dynamics of viral hemagglutinin.
Furthermore, many bacteria in the gut microbiome can utilize host-derived sialic acids. nih.govbiorxiv.org These bacteria possess specific metabolic pathways to break down sialic acid and use it as a source of carbon and nitrogen. nih.gov By supplying ¹⁵N-labeled Neu5Ac, researchers can track its uptake and catabolism by specific bacterial species within a complex microbial community. biorxiv.org This approach helps to identify the key bacterial players in sialic acid metabolism and to understand how this process influences the composition and function of the gut microbiota. nih.gov Some pathogenic bacteria also have the ability to decorate their own surfaces with sialic acid, a form of molecular mimicry to evade the host immune system. nih.govbiorxiv.org ¹⁵N-Neu5Ac can be used to trace the incorporation of host-derived sialic acid onto the bacterial cell surface. biorxiv.org
Table 3: Tracing Sialic Acid in Host-Pathogen Interactions using N-Acetylneuraminic Acid-¹⁵N1
| Pathogen Type | Process Investigated | Application of ¹⁵N-Neu5Ac | Key Findings |
| Viruses (e.g., Influenza) | Viral attachment to host cells. | Labeling of host cell surface sialic acids to study binding kinetics with viral proteins. | Detailed characterization of the viral receptor binding site. |
| Bacteria (e.g., E. coli) | Sialic acid as a nutrient source. | Tracing the uptake and metabolism of ¹⁵N-Neu5Ac by bacteria. | Identification of bacterial enzymes and transporters involved in sialic acid catabolism. |
| Pathogenic Bacteria | Molecular mimicry and immune evasion. | Monitoring the incorporation of host-derived ¹⁵N-Neu5Ac onto the bacterial surface. | Elucidation of the mechanisms by which pathogens camouflage themselves from the host immune system. |
Understanding Sialic Acid Dynamics in Development and Specific Biological Contexts (e.g., breast milk composition and infant growth)
Sialic acid plays a crucial role in development, particularly in neurodevelopment, and its concentration in biological fluids like breast milk is of significant interest. nih.govhilarispublisher.com N-Acetylneuraminic Acid-¹⁵N1 can be employed as a tracer to study the dynamics of sialic acid during these critical periods.
Human milk is a rich source of sialylated oligosaccharides, which are thought to contribute to infant brain development and to shape the gut microbiota. nih.govhilarispublisher.comnih.gov The concentration of N-acetylneuraminic acid in breast milk is highest in colostrum and decreases over the course of lactation. nih.gov While direct studies using ¹⁵N-labeled Neu5Ac in human infants are not feasible, animal models can be utilized. nih.govnih.gov By feeding lactating animals a diet containing ¹⁵N-labeled precursors, it is possible to trace the incorporation of ¹⁵N into the N-acetylneuraminic acid of their milk. This allows for the study of how maternal diet and physiology influence the sialic acid content of breast milk.
Furthermore, the labeled sialic acids from the milk can be tracked in the offspring to understand their absorption, distribution to various tissues, including the brain, and their utilization by the gut microbiota. nih.gov Such studies can provide direct evidence for the role of breast milk sialic acid in infant growth and development. nih.govhilarispublisher.com
Table 4: Studying Sialic Acid Dynamics in Development with N-Acetylneuraminic Acid-¹⁵N1
| Biological Context | Research Question | Experimental Approach using ¹⁵N-Neu5Ac | Potential Insights |
| Lactation and Breast Milk | How is sialic acid synthesized and secreted into milk? | Metabolic labeling of lactating animals with ¹⁵N precursors. | Understanding the maternal factors that regulate the sialic acid composition of breast milk. |
| Infant Nutrition and Growth | What is the fate of dietary sialic acid in infants? | Tracing ¹⁵N-Neu5Ac from milk in neonatal animal models. | Determining the bioavailability of breast milk sialic acid and its contribution to organ development. |
| Gut Microbiota Development | How does breast milk sialic acid influence the infant gut microbiome? | Analyzing the incorporation of ¹⁵N from milk sialic acid into bacterial biomass and metabolites. | Identifying specific gut microbes that utilize sialic acid and their role in infant health. |
Exploration of Glycomembrane Dynamics and Sialic Acid Turnover in Cellular Compartments
The glycans on cell membranes are not static structures; they are constantly being synthesized, transported, and degraded in a process known as turnover. nih.gov Understanding the rate of this turnover is crucial for comprehending how cells remodel their surfaces in response to environmental cues. Metabolic labeling with stable isotopes like ¹⁵N provides a powerful method to measure these dynamics. nih.govnih.gov
By introducing N-Acetylneuraminic Acid-¹⁵N1 into cell culture, researchers can follow its incorporation into the sialoglycoconjugates of different cellular compartments, such as the Golgi apparatus, where sialylation occurs, and the plasma membrane. nih.gov By performing a "pulse-chase" experiment, where the ¹⁵N-labeled precursor is replaced with its unlabeled counterpart, the rate of degradation or shedding of the labeled sialoglycans can be determined. nih.gov
Mass spectrometry is then used to measure the ratio of ¹⁵N-labeled to unlabeled sialic acid over time, providing a quantitative measure of the turnover rate. nih.gov These studies have revealed that the turnover of sialic acids can be quite rapid and can vary for different glycoproteins and in different cell types. nih.gov This dynamic nature of the glycomembrane allows cells to quickly alter their surface properties to adapt to changing conditions, a process that is fundamental to cell signaling, adhesion, and immune recognition.
Table 5: Probing Glycomembrane Dynamics with N-Acetylneuraminic Acid-¹⁵N1
| Cellular Process | Parameter Measured | Methodology | Significance of Findings |
| Sialoglycan Biosynthesis | Rate of incorporation of new sialic acids. | Pulse-labeling with ¹⁵N-Neu5Ac and quantification by mass spectrometry. | Provides insights into the capacity of a cell to sialylate its glycoconjugates under various conditions. |
| Glycomembrane Turnover | Half-life of cell surface sialoglycans. | Pulse-chase experiments with ¹⁵N-Neu5Ac. | Reveals how quickly a cell can remodel its surface glycocalyx, which is important for cellular plasticity. |
| Sialic Acid Recycling | The extent to which sialic acids are salvaged and reused. | Tracing the fate of ¹⁵N from degraded sialoglycans. | Understanding the cellular economy of sialic acid metabolism and its regulation. |
Future Directions and Emerging Research Avenues for N Acetylneuraminic Acid 15n1 Studies
Integration of N-Acetylneuraminic Acid-15N1 Tracing with Systems Glycobiology and Metabolomics for Comprehensive Biological Mapping
The integration of ¹⁵N-Neu5Ac tracing with systems-level approaches like glycobiology and metabolomics promises a holistic understanding of sialic acid dynamics within complex biological systems. By tracing the ¹⁵N label, researchers can follow the metabolic fate of Neu5Ac as it is incorporated into a vast array of glycoconjugates, including glycoproteins and glycolipids. This allows for the comprehensive mapping of metabolic fluxes through the sialic acid biosynthesis and utilization pathways.
When combined with mass spectrometry-based metabolomics, ¹⁵N-Neu5Ac tracing can quantify the incorporation of the isotope into downstream metabolites, providing a dynamic view of metabolic networks. This integrated approach enables the identification of key regulatory points and metabolic branch points that influence the sialylation of cellular components. Furthermore, the establishment of resources like the Glycan and Life Systems Integration Center (GaLSIC) highlights the growing importance of integrating glycan analysis into a broader systems biology context. A simple integrated system combining various analytical techniques can facilitate the efficient analysis of the sialylated N-glycoproteome from complex biological samples, such as human serum. researchgate.net
Development of Novel In Vitro and In Vivo Research Models for Isotopic Tracing of Sialic Acid Pathways
To fully exploit the potential of ¹⁵N-Neu5Ac tracing, the development of sophisticated in vitro and in vivo models is crucial. Current efforts are focused on creating novel human in vitro models that more accurately replicate human physiology and disease states. nih.gov These models, which can include organoids and microphysiological systems ("organs-on-a-chip"), provide a controlled environment to study sialic acid metabolism and the effects of therapeutic interventions. The use of human cells in these systems helps to overcome the limitations of traditional animal models. nih.gov
Advancements in High-Throughput Screening and Analytical Platforms for Labeled Sialic Acids
The ability to rapidly and accurately detect and quantify labeled sialic acids is essential for high-throughput studies. Recent advancements in analytical platforms have significantly improved the sensitivity and resolution of sialic acid analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the quantitative determination of sialic acids. researchgate.netresearchgate.net
Furthermore, the development of high-throughput screening (HTS) platforms is accelerating the pace of research in this area. These platforms, which can include glycan microarrays and bead-based systems, enable the rapid screening of large numbers of samples for sialic acid content and binding interactions. nih.gov For instance, the Sialic Acid (GlyS) kit for use on Octet® instruments allows for the rapid screening of optimal sialylation in numerous samples early in the development process. Fluorescence-based detection methods also offer high sensitivity for the analysis of sialic acids in microgram amounts of glycoproteins.
| Analytical Platform | Key Features | Application in ¹⁵N-Neu5Ac Studies |
| HPLC with Charged Aerosol Detection | Direct measurement without labeling; high precision. | Quantifying total ¹⁵N-labeled sialic acid incorporation. |
| LC-MS/MS | High sensitivity and specificity; structural information. researchgate.net | Identifying and quantifying specific ¹⁵N-sialylated glycans. |
| Glycan Microarrays | High-throughput profiling of glycan-binding specificity. nih.gov | Screening for changes in binding affinities of ¹⁵N-labeled sialoglycans. |
| Fluorescence Detection | High sensitivity for derivatized sialic acids. | Detecting low levels of ¹⁵N-Neu5Ac in complex biological samples. |
Exploration of Molecular Mechanisms in Disease Pathogenesis through Sialic Acid Metabolism (mechanistic studies at a molecular level)
Alterations in sialic acid metabolism are a hallmark of numerous diseases, including cancer and atherosclerosis. The use of ¹⁵N-Neu5Ac as a tracer can provide critical insights into the molecular mechanisms underlying these pathologies. By tracking the flow of the ¹⁵N label through metabolic pathways, researchers can identify enzymatic steps and regulatory processes that are dysregulated in disease.
For example, in cancer, altered sialylation can impact cell adhesion, signaling, and immune evasion. ¹⁵N-Neu5Ac tracing can help to elucidate how cancer cells rewire their metabolic pathways to support aberrant glycosylation. Similarly, in atherosclerosis, understanding the role of sialic acid in lipid metabolism and inflammation is crucial for developing new therapeutic strategies. Mechanistic studies using ¹⁵N-Neu5Ac can also shed light on the function of enzymes involved in sialic acid metabolism, such as sialyltransferases and neuraminidases, in various disease contexts.
Innovations in the Synthesis and Application of Position-Specific 15N1-Labeled Sialic Acid Derivatives for Enhanced Resolution
The chemical synthesis of sialic acid and its derivatives is a complex but essential area of research. Innovations in chemoenzymatic synthesis are enabling the production of a wide range of sialic acid analogs with specific modifications. This includes the synthesis of position-specific ¹⁵N-labeled sialic acid derivatives, which can provide a higher level of resolution in tracing studies.
The ability to incorporate a ¹⁵N label at a specific position within the N-acetyl group of Neu5Ac allows for more precise tracking of its metabolic fate. For instance, the production of (¹³Cᵤ, ¹⁵N)-N-acetylneuraminic acid has been achieved in vivo using E. coli cultured with ¹⁵N ammonium (B1175870) chloride. These position-specific labeled compounds are particularly valuable in nuclear magnetic resonance (NMR) spectroscopy studies, where they can be used to probe the structure and dynamics of sialoglycans with greater accuracy. Furthermore, high-resolution mass spectrometry can be employed for the enhanced dual detection of labeled sialic acids, providing both quantitative and structural information. researchgate.net The development of these advanced synthetic and analytical methods will undoubtedly lead to new discoveries in the field of sialobiology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
